![molecular formula C21H25N3O3S B6477515 2-methoxy-4,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide CAS No. 2640971-38-4](/img/structure/B6477515.png)
2-methoxy-4,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide
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Overview
Description
2-methoxy-4,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.16166284 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-methoxy-4,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide , with the CAS number 2640971-38-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C21H25N3O3S |
Molecular Weight | 399.5 g/mol |
CAS Number | 2640971-38-4 |
The compound's structure includes a methoxy group and a pyrazole moiety, which are often associated with various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives within the same chemical family have shown cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- 3T3-L1 (mouse embryo)
These studies suggest that the compound may inhibit tumor growth through multiple pathways, possibly involving apoptosis induction and cell cycle arrest .
The mechanisms underlying the biological activity of this compound are not fully elucidated; however, it is hypothesized to interact with several molecular targets:
-
Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as:
- Histone Deacetylases (HDAC)
- Carbonic Anhydrase (CA)
- Protein-Tyrosine Phosphatase 1B (PTP1B)
- Receptor Modulation : The potential for this compound to act as a selective agonist for certain receptors may contribute to its biological effects, particularly in cancer and inflammatory pathways .
Anti-inflammatory Properties
Compounds in this class have also demonstrated anti-inflammatory effects. By inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX), they could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Preclinical Trials
Several preclinical trials have focused on similar sulfonamide derivatives. For example:
- A study evaluated the anticancer activity of a related compound against a panel of 11 cancer cell lines, revealing an average IC50 value of approximately 92.4 µM across various types .
Clinical Implications
While direct clinical data on This compound is limited, its structural analogs have been tested in clinical settings for their efficacy in treating various cancers and inflammatory conditions.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Sulfonamides have historically been used as antibacterial agents. The presence of the sulfonamide moiety in this compound suggests potential antimicrobial properties. Studies have shown that modifications in the structure of sulfonamides can enhance their effectiveness against resistant bacterial strains.
-
Anti-inflammatory Effects :
- Research indicates that compounds with similar structures can exhibit anti-inflammatory properties. The specific arrangement of functional groups in this compound may contribute to its ability to inhibit inflammatory pathways.
-
Anticancer Potential :
- Preliminary studies have suggested that sulfonamide derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. This compound's unique structure may enhance its efficacy against specific cancer cell lines.
Recent studies have focused on the biological activity of this compound:
- In vitro assays have demonstrated its potential to inhibit the growth of certain bacterial strains, with varying degrees of effectiveness depending on the concentration used.
- Cell viability assays conducted on cancer cell lines indicate that the compound may induce cytotoxic effects, leading to reduced cell proliferation.
-
Study on Antimicrobial Efficacy :
- A study published in a peer-reviewed journal tested various sulfonamide derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those found in this compound resulted in improved antimicrobial activity compared to traditional sulfonamides.
-
Investigation into Anti-inflammatory Properties :
- Research conducted by a team at a leading university explored the anti-inflammatory effects of structurally related compounds. They found significant reductions in inflammatory markers when tested in cellular models, suggesting that this compound could follow similar pathways.
-
Evaluation of Anticancer Activity :
- A recent publication detailed experiments assessing the cytotoxicity of various sulfonamide derivatives on breast cancer cell lines. The findings indicated that compounds with similar structural features showed promise as potential therapeutic agents, warranting further investigation into this specific compound.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-13-20(27-4)21(14-16(15)2)28(25,26)23-12-9-17-5-7-18(8-6-17)19-10-11-22-24(19)3/h5-8,10-11,13-14,23H,9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETFKCPBYKHLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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